molecular formula C7H7NO3 B160519 Methyl 3-hydroxyisonicotinate CAS No. 10128-72-0

Methyl 3-hydroxyisonicotinate

Cat. No. B160519
Key on ui cas rn: 10128-72-0
M. Wt: 153.14 g/mol
InChI Key: OJRUFSZEJPZKQV-UHFFFAOYSA-N
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Patent
US07371863B2

Procedure details

To a stirred suspension of methyl 3-hydroxy-isonicotinate (176 g; 1.15 mol) in water/ice (50/50, 1700 mL), was added hydroxylamine hydrochloride (127.9 g; 1.84 mol). The temperature fell to −5° C. and then aqueous NaOH solution (454 mL, 28% w/v) was added dropwise keeping the temperature below 5° C. during the addition. Hereafter the reaction mixture was stirred at ambient temperature for 1.5 h followed by heating to 60° C. At this temperature the pH was adjusted to 5.4 by the addition of aqueous hydrochloric acid (10 M) at which point a heavy precipitate forms. The reaction mixture was then stirred at ambient temperature followed by cooling to 5° C. The pH was then adjusted to 4.0 by the addition of aqueous hydrochloric acid (10 M), and then was stirred whilst cold for 1.5 h. The crystals were filtered off, rinsed with water (3×100 mL), dried on the filter and then dried further at reduced pressure and 40° C. overnight to give 3,N-dihydroxy-isonicotinamide (169.3 g, 96%; HPLC purity 98%) as a white solid.
Quantity
176 g
Type
reactant
Reaction Step One
[Compound]
Name
water ice
Quantity
1700 mL
Type
solvent
Reaction Step One
Quantity
127.9 g
Type
reactant
Reaction Step Two
Name
Quantity
454 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[N:10][CH:9]=[CH:8][C:3]=1[C:4](OC)=[O:5].Cl.[NH2:13][OH:14].[OH-].[Na+].Cl>>[OH:1][C:2]1[CH:11]=[N:10][CH:9]=[CH:8][C:3]=1[C:4]([NH:13][OH:14])=[O:5] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
176 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CN=C1
Name
water ice
Quantity
1700 mL
Type
solvent
Smiles
Step Two
Name
Quantity
127.9 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
454 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Hereafter the reaction mixture was stirred at ambient temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fell to −5° C.
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C.
ADDITION
Type
ADDITION
Details
during the addition
TEMPERATURE
Type
TEMPERATURE
Details
by heating to 60° C
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
by cooling to 5° C
STIRRING
Type
STIRRING
Details
was stirred whilst cold for 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off
WASH
Type
WASH
Details
rinsed with water (3×100 mL)
CUSTOM
Type
CUSTOM
Details
dried on the
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
dried further at reduced pressure and 40° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OC1=C(C(=O)NO)C=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 169.3 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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